Propanedinitrile, [(4-aminophenyl)methylene]-
Description
Properties
IUPAC Name |
2-[(4-aminophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNEECKBOJVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344583 | |
| Record name | ST51045561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-32-5 | |
| Record name | ST51045561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(4-aminophenyl)methylene]- can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds as follows:
4-aminobenzaldehyde+malononitrileNaOEtPropanedinitrile, [(4-aminophenyl)methylene]-
Industrial Production Methods
In industrial settings, the production of propanedinitrile, [(4-aminophenyl)methylene]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-aminophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Propanedinitrile, [(4-aminophenyl)methylene]-, a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol, has versatile applications in scientific research. It is used in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Propanedinitrile, [(4-aminophenyl)methylene]- has a wide range of applications in scientific research:
Organic Synthesis It serves as a building block in the synthesis of various organic compounds.
Medicinal Chemistry The compound is explored for its potential in developing new pharmaceuticals and therapeutic agents.
Materials Science It is utilized in the preparation of nanomaterials, such as single-crystal nanoribbons, nanotubes, and nanowires.
Antibacterial Applications Studies have shown its potential in developing new antibacterial agents.
Photophysical and Photoelectric Properties The compound is investigated for its potential in photovoltaic applications due to its donor-acceptor structure.
Chemical Reactions
Propanedinitrile, [(4-aminophenyl)methylene]- undergoes various chemical reactions:
- Oxidation It can be oxidized to form corresponding nitriles and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can convert the nitrile groups to amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
- Substitution It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups. Nucleophiles like amines and alcohols can be used under basic or acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-aminophenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups. These interactions can modulate the activity of enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Propanedinitrile derivatives are highly tunable due to variable substituents on the phenyl ring. Below is a systematic comparison based on substituent type, physical properties, and applications:
Substituent-Driven Structural Variations
Electron-Withdrawing Groups (EWGs)
- 2-[(3-Hydroxy-4-Nitrophenyl)Methylene]Propanedinitrile (C₁₀H₅N₃O₃): The nitro (-NO₂) and hydroxyl (-OH) groups enhance polarity, increasing solubility in polar solvents like water or ethanol . Potential biological relevance: Nitro and hydroxyl groups are associated with anti-inflammatory and anti-cancer activities .
2-[(4-Bromophenyl)Hydroxymethylene]Propanedinitrile (C₁₀H₅BrN₂O):
Electron-Donating Groups (EDGs)
2-[(4-Methoxyphenyl)Methylene]Propanedinitrile (Compound 3d in ):
- Propanedinitrile, [(4-Aminophenyl)Methylene]- (Target Compound): Amino (-NH₂) group increases basicity and reactivity in nucleophilic reactions. Lower molecular weight (169.18 g/mol) compared to bromo or nitro derivatives .
Complex Substituents
NIAD-4 ([5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]Methylene-Propanedinitrile):
- AG-17 (2-[[3,5-Di-tert-butyl-4-Hydroxyphenyl]Methylene]Propanedinitrile): Bulky tert-butyl groups improve thermal stability.
Physical and Chemical Properties
Biological Activity
Propanedinitrile, [(4-aminophenyl)methylene]- is an organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
Propanedinitrile, [(4-aminophenyl)methylene]- is characterized by the presence of two nitrile groups and an aminophenyl moiety. This unique structure contributes to its reactivity and biological activity. The compound has a molecular formula of C₈H₆N₂ and a molecular weight of approximately 150.15 g/mol. Its solubility in water and notable acidity (pKa ~ 11) enhance its utility in various chemical reactions and biological applications.
The biological activity of propanedinitrile is largely attributed to its ability to interact with various enzymes and molecular targets. Key mechanisms include:
- Enzyme Inhibition : Propanedinitrile has been studied for its potential as a cholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. It interacts with glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, crucial enzymes in cellular metabolism.
- Nucleophilic Addition : The nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new bonds that can modulate enzymatic activity.
Antibacterial Properties
Propanedinitrile has shown promise as an antibacterial agent. Research indicates that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that propanedinitrile could serve as a lead compound in developing new antibacterial therapies .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anticancer Activity
Recent studies have explored the anticancer potential of propanedinitrile derivatives. For instance, compounds derived from propanedinitrile exhibited cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds demonstrated enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
Case Studies
- Cholinesterase Inhibition : A study highlighted the role of propanedinitrile as a precursor for cholinesterase inhibitors. The compound was synthesized and evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing significant promise for Alzheimer's disease treatment.
- Antibacterial Testing : In another investigation, propanedinitrile derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated varying degrees of antibacterial activity, reinforcing its potential as a therapeutic agent .
Applications in Research
Propanedinitrile is utilized across various fields:
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
- Medicinal Chemistry : Researchers are exploring its derivatives for potential therapeutic applications in treating diseases such as cancer and Alzheimer's.
- Materials Science : The compound's unique properties make it suitable for developing nanomaterials with specific electronic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing [(4-aminophenyl)methylene]propanedinitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzaldehydes and malononitrile. For example, reacting 4-aminobenzaldehyde with malononitrile in ethanol or methanol under reflux conditions (60–80°C) with a catalytic base (e.g., piperidine) yields the product . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (to avoid decomposition), and stoichiometric ratios (excess malononitrile improves conversion). Purity can be monitored via TLC or HPLC .
Q. How can structural characterization of [(4-aminophenyl)methylene]propanedinitrile be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows peaks for aromatic protons (δ 7.2–7.8 ppm), the methylene bridge (δ 8.5–9.0 ppm), and amine protons (δ 5.5–6.0 ppm, if deprotonated). C NMR confirms nitrile carbons (δ 110–120 ppm) and aromatic carbons .
- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and 1600–1650 cm (C=C aromatic/methylene) .
- Mass Spectrometry : Molecular ion peaks at m/z 184 (CHN) with fragmentation patterns consistent with nitrile and aromatic cleavage .
Q. What are the stability and storage recommendations for [(4-aminophenyl)methylene]propanedinitrile under laboratory conditions?
- Methodological Answer : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N or Ar) at 2–8°C. Stability tests via accelerated degradation studies (40°C/75% RH) show decomposition within 14 days, indicating the need for desiccants and refrigeration .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, QSPR) predict the electronic properties and reactivity of [(4-aminophenyl)methylene]propanedinitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal a planar structure with a conjugated π-system, leading to a HOMO-LUMO gap of ~3.5 eV, indicative of charge-transfer potential. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-donating -NH) with redox behavior, guiding the design of derivatives for optoelectronic applications .
Q. What mechanistic insights explain the compound's role in biological systems, such as enzyme inhibition or Aβ plaque detection?
- Methodological Answer : The nitrile groups and aromatic system enable hydrogen bonding with biological targets. For example, derivatives like NIAD-4 (structurally analogous) bind Aβ plaques via π-π stacking and polar interactions, detectable via fluorescence quenching . In kinase inhibition (e.g., Tyrphostin AG-17), the methylene-propanedinitrile moiety competitively blocks ATP-binding sites, validated via in vitro kinase assays and molecular docking .
Q. How do structural modifications (e.g., halogenation, hydroxylation) alter the compound's reactivity and application scope?
- Methodological Answer :
- Halogenation : Bromination at the phenyl ring (e.g., 4-bromo derivatives) increases electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
- Hydroxylation : Addition of -OH groups (e.g., Tyrphostin AG-1024) improves solubility and target affinity, critical for in vivo studies. Stability assays show hydroxylated derivatives are prone to oxidation, requiring antioxidants in formulations .
Q. How can contradictions in reported reactivity (e.g., divergent catalytic outcomes) be resolved through experimental design?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., base vs. acid conditions) are addressed via controlled kinetic studies. For example, UV-Vis monitoring of reaction progress under varying pH (4–10) identifies optimal basic conditions (pH 8–9) for condensation reactions. Statistical Design of Experiments (DoE) minimizes confounding variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
